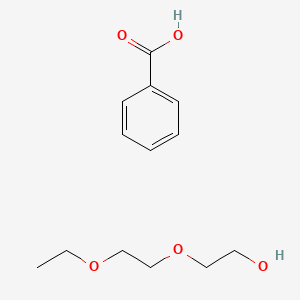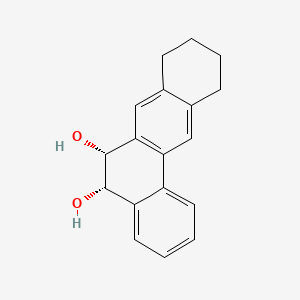![molecular formula C8H8ClN5O B14354130 Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate CAS No. 92385-17-6](/img/structure/B14354130.png)
Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate is a chemical compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate typically involves the condensation of appropriate hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions. One common method involves the use of iron (III) chloride as an oxidizing agent. The reaction proceeds at room temperature by simply mixing the reagents in a mortar, followed by water extraction and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyrimidines.
科学的研究の応用
Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent.
Biology: It has shown promise in neuroprotective and anti-neuroinflammatory applications.
Pharmaceuticals: The compound’s unique structure and biological activities make it a valuable scaffold for the development of new drugs with improved efficacy and reduced side effects.
作用機序
類似化合物との比較
Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits kinase inhibitory activities and has been studied for its anticancer properties.
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its antibacterial, antiviral, and anticancer activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound has been explored for its antiviral and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable candidate for further research and development in various scientific fields.
特性
CAS番号 |
92385-17-6 |
|---|---|
分子式 |
C8H8ClN5O |
分子量 |
225.63 g/mol |
IUPAC名 |
ethyl N-(7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate |
InChI |
InChI=1S/C8H8ClN5O/c1-2-15-5-11-6-7(9)10-3-14-4-12-13-8(6)14/h3-5H,2H2,1H3 |
InChIキー |
MTLZMIMTHNMUMU-UHFFFAOYSA-N |
正規SMILES |
CCOC=NC1=C(N=CN2C1=NN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


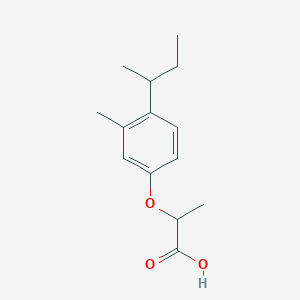
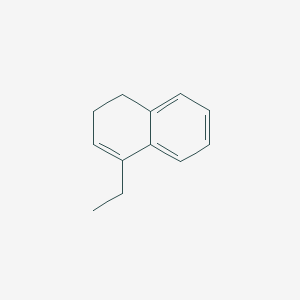
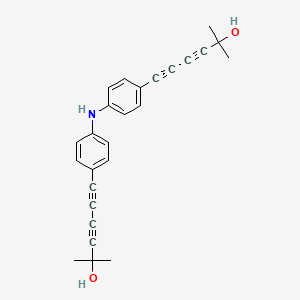

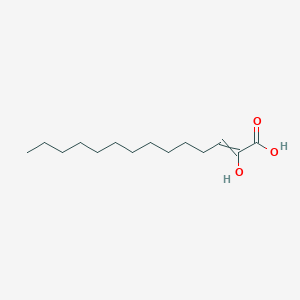
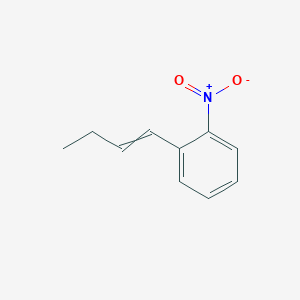
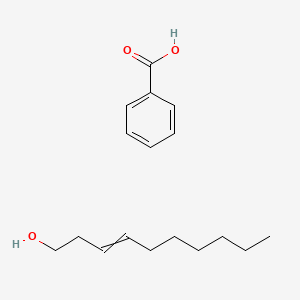
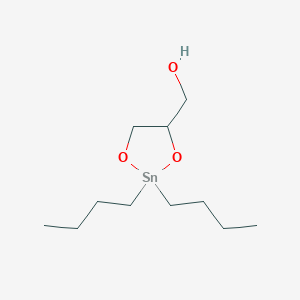
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
